molecular formula C6H14ClNO B15127262 3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride

3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride

Cat. No.: B15127262
M. Wt: 151.63 g/mol
InChI Key: JTBQFXPUXVXWNU-UHFFFAOYSA-N
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Description

3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclobutanol, characterized by the presence of an amino group and two methyl groups on the cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of Amino and Methyl Groups: The amino group can be introduced via amination reactions, while the methyl groups can be added through alkylation reactions.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,3-dimethyl-cyclobutanol: The free base form without the hydrochloride salt.

    1,3-Dimethyl-cyclobutanol: Lacks the amino group.

    3-Amino-cyclobutanol: Lacks the methyl groups.

Uniqueness

3-Amino-1,3-dimethyl-cyclobutanol;hydrochloride is unique due to the presence of both amino and methyl groups on the cyclobutane ring, combined with the hydrochloride salt form. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-amino-1,3-dimethylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)3-6(2,8)4-5;/h8H,3-4,7H2,1-2H3;1H

InChI Key

JTBQFXPUXVXWNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C)O)N.Cl

Origin of Product

United States

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